

Chemical properties of 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-1-iodo-2-methoxybenzene

Cat. No.: B2497414

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **4-Fluoro-1-iodo-2-methoxybenzene**

Abstract

4-Fluoro-1-iodo-2-methoxybenzene is a polysubstituted aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its unique arrangement of functional groups—a reactive iodine atom, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—makes it a versatile and valuable building block for the construction of complex molecular architectures. The iodine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine and methoxy substituents provide mechanisms to fine-tune electronic properties, metabolic stability, and binding interactions of target molecules. This guide provides a comprehensive overview of the compound's physicochemical properties, reactivity, key synthetic transformations, and applications, with a focus on providing field-proven insights for researchers and drug development professionals.

Introduction: A Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the ability to precisely and efficiently construct complex organic molecules is paramount. Halogenated aromatic compounds are cornerstone intermediates, acting as versatile scaffolds for further functionalization. **4-Fluoro-1-iodo-2-methoxybenzene** (CAS No: 450-90-8) has emerged as a

particularly strategic reagent.[\[1\]](#) The molecule features a trifecta of functionalities on a benzene ring:

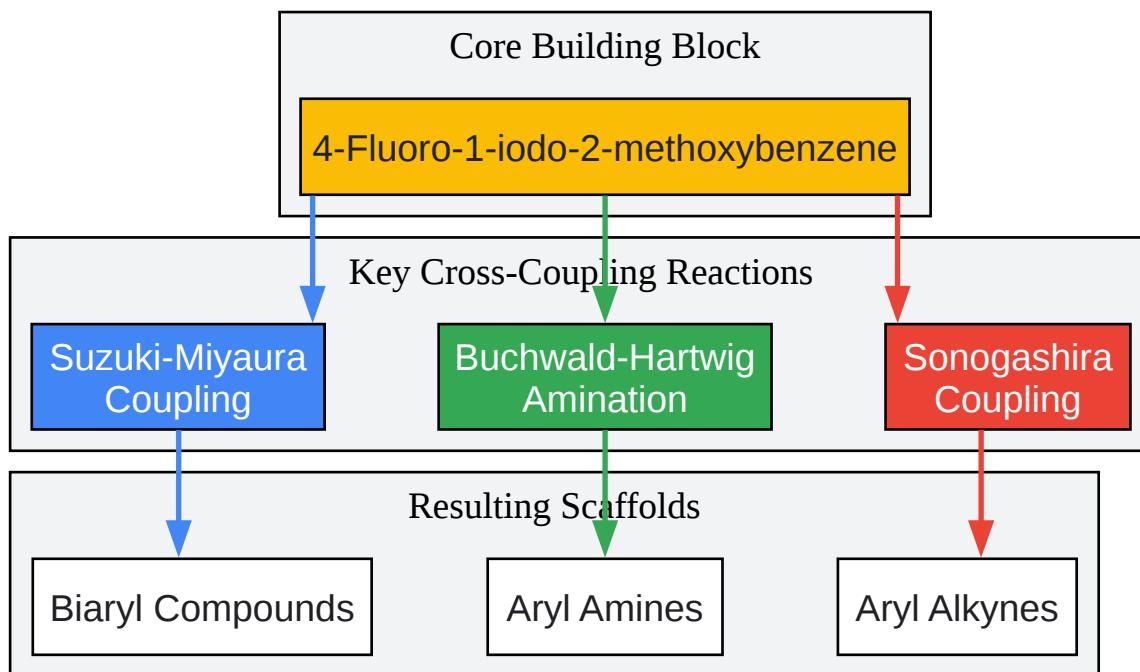
- An Iodo Group: The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. Its relatively low bond dissociation energy facilitates the critical oxidative addition step, enabling reactions to proceed under mild conditions with high efficiency.[\[2\]](#)[\[3\]](#)
- A Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modify physicochemical properties like lipophilicity and pKa.[\[4\]](#)
- A Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring and can participate in key binding interactions (e.g., hydrogen bonding) in biological targets.

This unique combination makes **4-Fluoro-1-iodo-2-methoxybenzene** an ideal starting material for creating libraries of compounds in drug discovery programs and for the synthesis of advanced functional materials.

Physicochemical and Spectroscopic Profile

The fundamental properties of **4-Fluoro-1-iodo-2-methoxybenzene** are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source(s)
CAS Number	450-90-8	[1]
Molecular Formula	C ₇ H ₆ FIO	[1] [5]
Molecular Weight	251.94 g/mol	[5] [6]
Appearance	Solid	
Purity	Typically ≥97%	[1]
Storage Temperature	2-8°C or Refrigerator	[1]
SMILES	COCl=C(C=CC(=Cl)F)I	[5]
InChI Key	MBHUTPUUHOAWCJ- UHFFFAOYSA-N	[5]


Spectroscopic Characteristics

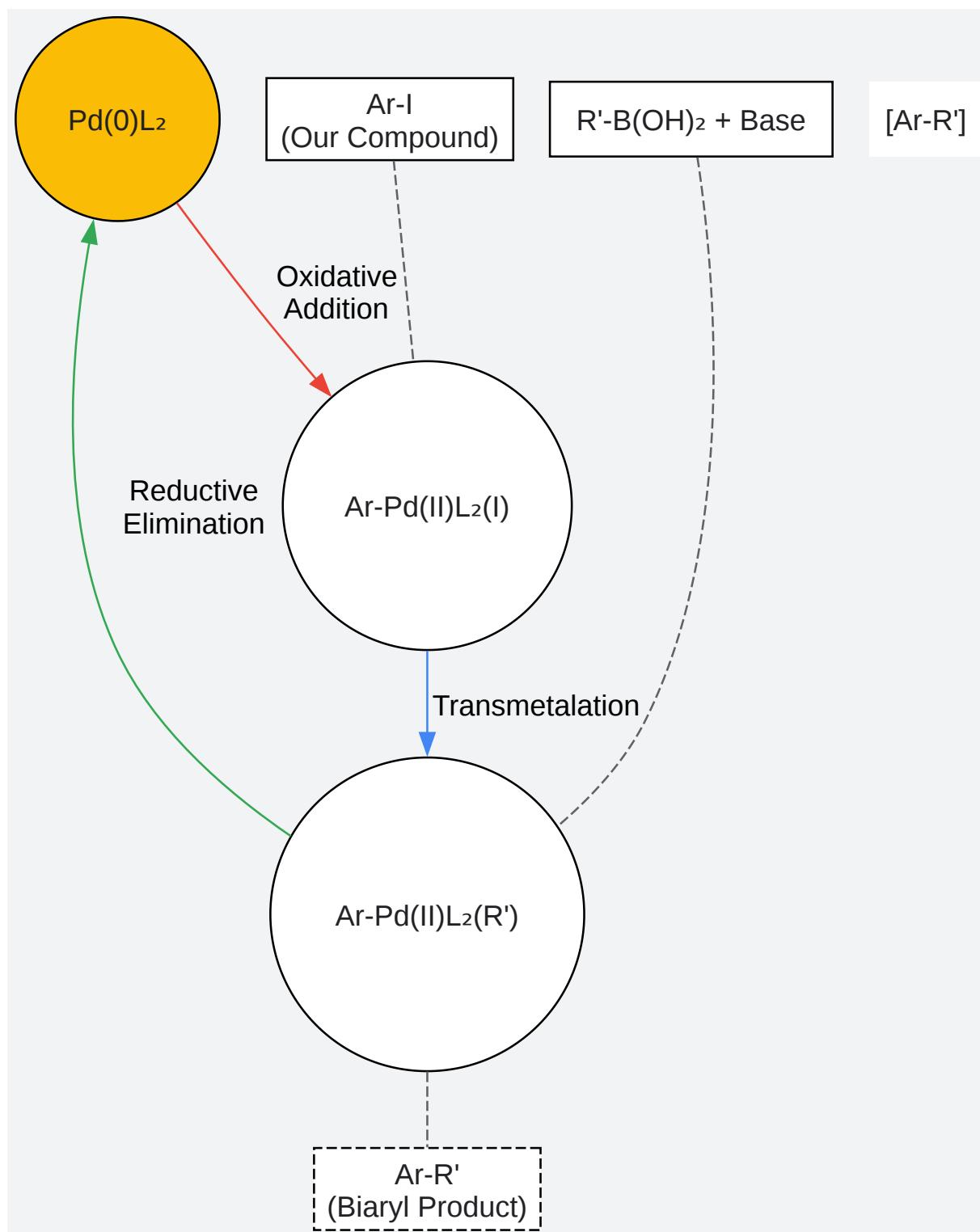
While detailed spectra are specific to the acquisition conditions, the expected characteristics are as follows:

- ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methoxy group protons. The aromatic signals would exhibit coupling patterns (e.g., doublets, doublet of doublets) influenced by both the fluorine and iodine atoms. The methoxy group would appear as a sharp singlet around 3.8-4.0 ppm.
- ¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbon attached to the iodine atom would be found at a relatively high field (low ppm value, ~85-90 ppm) due to the heavy atom effect, while the carbon attached to fluorine would show a large one-bond C-F coupling constant.
- Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 252. The isotopic pattern would be simple due to the monoisotopic nature of fluorine and iodine. Predicted adducts include [M+H]⁺ at m/z 252.95201.[\[5\]](#)[\[6\]](#)

Chemical Reactivity and Key Transformations

The primary utility of **4-Fluoro-1-iodo-2-methoxybenzene** lies in its capacity to undergo a variety of cross-coupling reactions, leveraging the high reactivity of the C-I bond. The diagram below illustrates its role as a central hub for generating diverse molecular structures.

[Click to download full resolution via product page](#)


Caption: Versatility of **4-Fluoro-1-iodo-2-methoxybenzene** in synthesis.

Suzuki-Miyaura Coupling

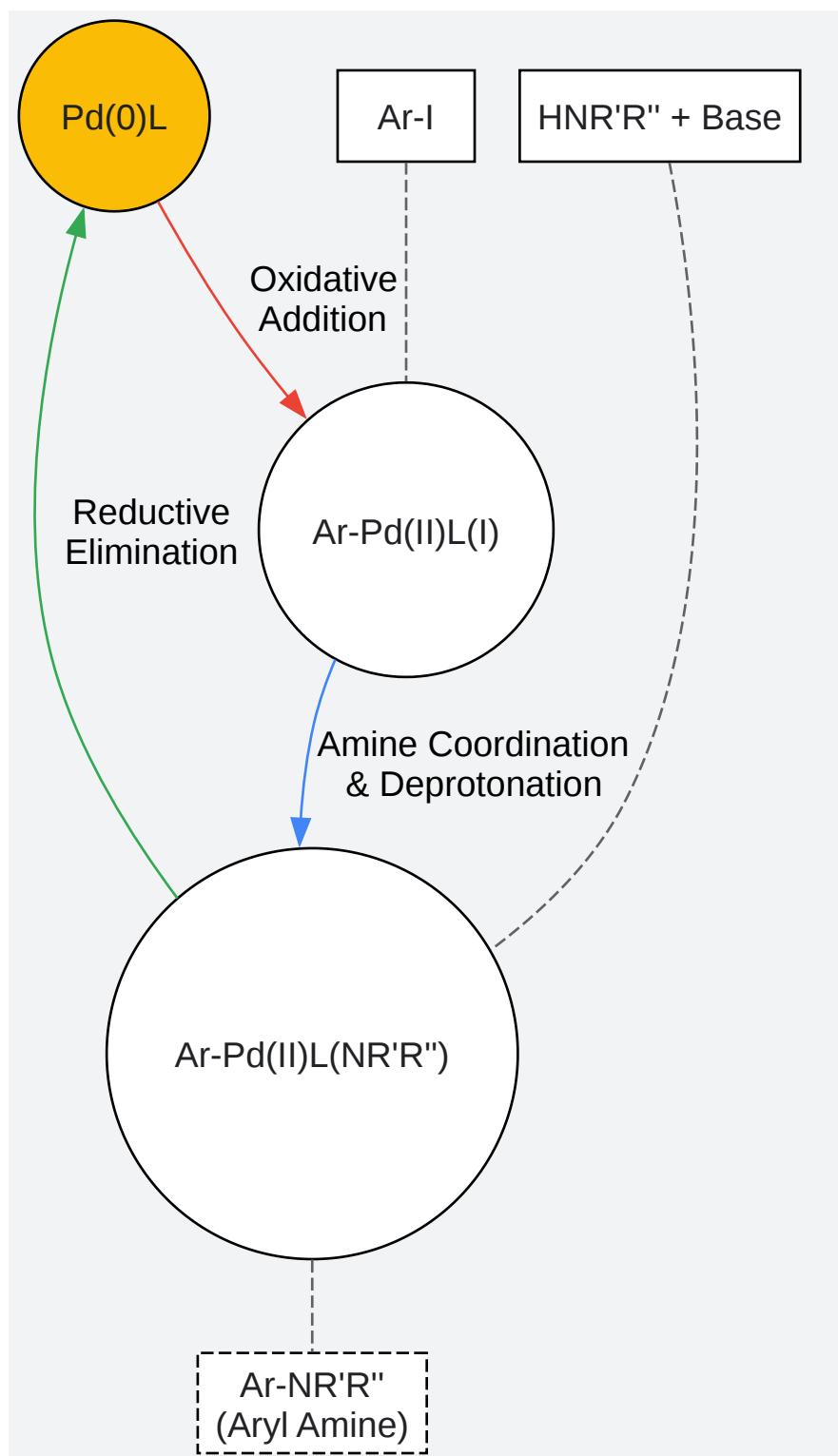
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.^[7] The high reactivity of the C-I bond in **4-Fluoro-1-iodo-2-methoxybenzene** makes it an excellent substrate for this transformation, allowing for the synthesis of complex biaryl structures often found in pharmaceuticals.^{[3][8]}

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The C-I bond is weak enough to readily undergo oxidative addition to the Pd(0) complex, initiating the catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.^[9]

- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **4-Fluoro-1-iodo-2-methoxybenzene** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%).
- Solvent and Base Addition: Add a suitable solvent system (e.g., toluene, dioxane, often with water) and a base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3 , 2.0-3.0 eq.).
- Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.


Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[10][11] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[12][13] The use of **4-Fluoro-1-iodo-2-methoxybenzene** enables the direct introduction of an amino group, leading to the synthesis of substituted anilines that are prevalent in drug molecules.

Causality: Similar to the Suzuki coupling, the reaction initiates with the oxidative addition of the C-I bond to a Pd(0) complex. The key difference is the subsequent step, where the amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.

Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.[10][12] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for stabilizing the catalytic species and promoting the reductive elimination step.[13][14]

- **Reaction Setup:** To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., KOt-Bu, 1.4 eq.). Evacuate and backfill the tube with an inert gas.
- **Reagent Addition:** Add **4-Fluoro-1-iodo-2-methoxybenzene** (1.0 eq.), the amine (1.2 eq.), and an anhydrous solvent (e.g., toluene or dioxane).
- **Heating:** Seal the tube and heat the mixture (typically 80-110 °C) with stirring until the reaction is complete as monitored by LC-MS.
- **Workup:** Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- **Purification:** Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired aryl amine.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Research and Drug Development

The scaffolds derived from **4-Fluoro-1-iodo-2-methoxybenzene** are integral to the development of new chemical entities (NCEs).

- **Pharmaceutical Development:** This compound serves as a key intermediate in synthesizing molecules for various therapeutic areas.^[15] The fluoro-methoxy-aniline or fluoro-methoxy-biaryl motifs are present in numerous bioactive molecules, including kinase inhibitors, GPCR modulators, and anti-infective agents. The fluorine atom often blocks sites of metabolic oxidation, increasing the drug's half-life, while the methoxy group can be a crucial hydrogen bond acceptor in receptor binding pockets.
- **Organic Synthesis:** Beyond pharmaceuticals, it is used to create complex molecules for materials science, such as organic light-emitting diodes (OLEDs) and functional polymers, where the electronic properties of the substituted aromatic ring are exploited.^[15]
- **Agrochemicals:** Similar to pharmaceuticals, the structural motifs are used in the design of next-generation herbicides and pesticides with improved efficacy and environmental profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory when handling **4-Fluoro-1-iodo-2-methoxybenzene**.

- **Hazard Statements:** The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^[1]
- **Precautionary Measures:**
 - Work in a well-ventilated fume hood.^[16]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^[16]^[17]
 - Avoid inhalation of dust or vapors and prevent contact with skin and eyes.^[16]

- In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.
- Storage: Store in a tightly sealed container in a cool, dry place, typically in a refrigerator (2-8°C), to ensure long-term stability.[\[1\]](#)

Conclusion

4-Fluoro-1-iodo-2-methoxybenzene is a high-value, strategic building block for chemical synthesis. Its well-defined reactivity, centered on the labile carbon-iodine bond, provides a reliable entry point for sophisticated molecular construction via powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of both fluoro and methoxy substituents offers medicinal chemists critical tools to modulate the biological and pharmacokinetic properties of new drug candidates. This guide has outlined its core properties and provided the foundational knowledge for its effective and safe utilization in a research and development setting.

References

- **4-Fluoro-1-iodo-2-methoxybenzene** Safety Data Sheets(SDS). (n.d.). LookChem.
- **4-fluoro-1-iodo-2-methoxybenzene** (C7H6FIO). (n.d.). PubChemLite.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Benzenamine, 2-fluoro-4-methoxy-. (2002). Organic Syntheses, 78, 63.
- **4-Fluoro-1-iodo-2-methoxybenzene**. (n.d.). AOBChem USA.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$. The Royal Society of Chemistry.
- SAFETY DATA SHEET. (2025, September 5). Fisher Scientific.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- 1-fluoro-4-iodo-2-methoxybenzene (C7H6FIO). (n.d.). PubChemLite.
- Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. (n.d.). ChemRxiv.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.). ResearchGate.
- Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intram. (n.d.). ACS Publications.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). SpringerLink.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
- and 1,2-di-iodo-perfluorocyclo-olefins and reductive coupling of the latter in the presence of copper bronze. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
- 1-Fluoro-3-iodo-2-methoxybenzene. (2024, April 10). ChemBK.
- o-Iodoanisole | C₇H₇IO. (n.d.). PubChem - NIH.
- Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene? (2017, May 11). Quora.
- Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? (2015, September 12). ResearchGate.
- Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. (n.d.). Beilstein Journals.
- Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. (n.d.). PMC - NIH.
- Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. (2025, October 15). YouTube.
- Benzene, 1-fluoro-4-methoxy-. (n.d.). NIST WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. aobchem.com [aobchem.com]
- 2. benchchem.com [benchchem.com]
- 3. calibrechem.com [calibrechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. PubChemLite - 4-fluoro-1-iodo-2-methoxybenzene (C₇H₆FIO) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 1-fluoro-4-iodo-2-methoxybenzene (C₇H₆FIO) [pubchemlite.lcsb.uni.lu]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escales | Virtual tour generated by Panotour [ub.edu]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Chemical properties of 4-Fluoro-1-iodo-2-methoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2497414#chemical-properties-of-4-fluoro-1-iodo-2-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com